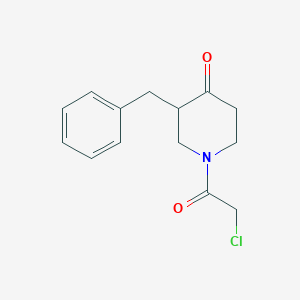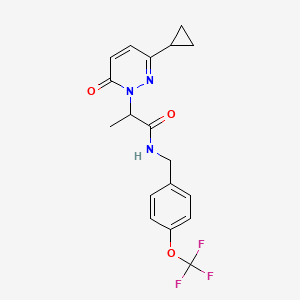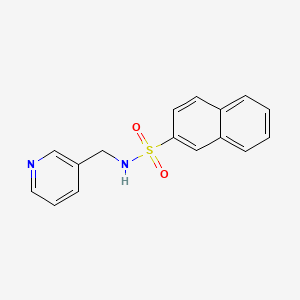
3-Benzyl-1-(2-chloroacetyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-(2-chloroacetyl)piperidin-4-one: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-(2-chloroacetyl)piperidin-4-one involves the reaction of 2-chloroacetyl chloride with benzylamine, followed by cyclization of the resulting intermediate with acetic anhydride. The reaction conditions typically include:
Step 1: Reaction of 2-chloroacetyl chloride with benzylamine in the presence of a base such as triethylamine.
Step 2: Cyclization of the intermediate with acetic anhydride under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyl-1-(2-chloroacetyl)piperidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Substituted piperidin-4-one derivatives.
Reduction Reactions: Piperidin-4-ol derivatives.
Oxidation Reactions: Benzaldehyde or benzoic acid derivatives.
Applications De Recherche Scientifique
3-Benzyl-1-(2-chloroacetyl)piperidin-4-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Benzyl-1-(2-chloroacetyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, the chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
3-Benzyl-1-(2-bromoacetyl)piperidin-4-one: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
3-Benzyl-1-(2-fluoroacetyl)piperidin-4-one: Similar structure but with a fluoroacetyl group instead of a chloroacetyl group.
3-Benzyl-1-(2-iodoacetyl)piperidin-4-one: Similar structure but with an iodoacetyl group instead of a chloroacetyl group.
Uniqueness: 3-Benzyl-1-(2-chloroacetyl)piperidin-4-one is unique due to its specific chloroacetyl group, which imparts distinct reactivity and biological activity compared to its analogs with different halogen substituents. The chloroacetyl group is particularly reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
3-benzyl-1-(2-chloroacetyl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c15-9-14(18)16-7-6-13(17)12(10-16)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYCVLWOEDJXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)CC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2602353.png)


![2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole](/img/structure/B2602357.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)
![N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602361.png)
![N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2602364.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2602366.png)

![N-(5-chloro-2-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2602369.png)

![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2602371.png)

